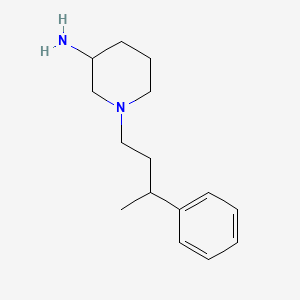

1-(3-Phenylbutyl)piperidin-3-amine

Descripción

Propiedades

Número CAS |

1284040-06-7 |

|---|---|

Fórmula molecular |

C15H24N2 |

Peso molecular |

232.36 g/mol |

Nombre IUPAC |

1-(3-phenylbutyl)piperidin-3-amine |

InChI |

InChI=1S/C15H24N2/c1-13(14-6-3-2-4-7-14)9-11-17-10-5-8-15(16)12-17/h2-4,6-7,13,15H,5,8-12,16H2,1H3 |

Clave InChI |

YVBVPFSEEJCNRW-UHFFFAOYSA-N |

SMILES |

CC(CCN1CCCC(C1)N)C2=CC=CC=C2 |

SMILES canónico |

CC(CCN1CCCC(C1)N)C2=CC=CC=C2 |

Origen del producto |

United States |

Unraveling the Pharmacological Profile of 1-(3-Phenylbutyl)piperidin-3-amine: A Mechanistic Investigation

Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in Neuropharmacology

The piperidine ring, particularly when substituted with a phenyl group, represents a cornerstone of modern medicinal chemistry. Phenylpiperidine derivatives are prevalent in a wide array of pharmaceuticals, demonstrating a remarkable diversity of pharmacological activities.[1] This structural motif is notably present in potent analgesics, such as fentanyl and its analogs, which act as agonists at the mu-opioid receptor.[2] Furthermore, modifications to the phenylpiperidine core have yielded compounds with significant effects on the central nervous system, including antipsychotics and antidepressants.[3] The diphenylbutylpiperidine class of neuroleptics, for instance, are known for their ability to antagonize calcium channels.[4][5]

This guide focuses on the pharmacological characterization of a novel compound, 1-(3-Phenylbutyl)piperidin-3-amine. Its structure, featuring a phenylbutyl group appended to the piperidine nitrogen and an amine at the 3-position, suggests a complex and potentially multifaceted mechanism of action. The presence of the 3-amino-piperidine core is also of significant interest, as this moiety is found in compounds targeting a variety of biological systems, including dipeptidyl peptidase-4 (DPP-4) inhibitors and glycine transporter 1 (GlyT1) inhibitors.[6][7]

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidating the mechanism of action of 1-(3-Phenylbutyl)piperidin-3-amine. We will explore potential biological targets based on its structural characteristics and provide detailed experimental protocols for its comprehensive pharmacological profiling.

Hypothesized Mechanisms of Action and a Strategy for Experimental Validation

Given the structural features of 1-(3-Phenylbutyl)piperidin-3-amine, several potential mechanisms of action warrant investigation. The following sections detail these hypotheses and propose a corresponding suite of experiments to test them.

Opioid Receptor Modulation: A Legacy of the Phenylpiperidine Core

The phenylpiperidine scaffold is the archetypal structure for a major class of synthetic opioids.[2] Therefore, the most immediate hypothesis is that 1-(3-Phenylbutyl)piperidin-3-amine may interact with one or more opioid receptors (mu, delta, kappa).

Experimental Protocol: Opioid Receptor Binding Affinity

A competitive radioligand binding assay will be employed to determine the affinity of 1-(3-Phenylbutyl)piperidin-3-amine for the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

-

Objective: To quantify the binding affinity (Ki) of the test compound for human opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from CHO-K1 cells stably expressing either hMOR, hDOR, or hKOR.

-

In a 96-well plate, incubate the membrane homogenates with a specific radioligand ([³H]-DAMGO for hMOR, [³H]-Naltrindole for hDOR, or [³H]-U69,593 for hKOR) at a concentration near its Kd.

-

Add increasing concentrations of 1-(3-Phenylbutyl)piperidin-3-amine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate to allow for binding equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Hypothetical Opioid Receptor Binding Affinities

| Compound | hMOR Ki (nM) | hDOR Ki (nM) | hKOR Ki (nM) |

| 1-(3-Phenylbutyl)piperidin-3-amine | 50 | 250 | >1000 |

| DAMGO (control) | 1.5 | - | - |

| Naltrindole (control) | - | 0.8 | - |

| U69,593 (control) | - | - | 2.1 |

Monoaminergic System Modulation: Exploring Dopamine and Serotonin Pathways

Several phenylpiperidine derivatives exert their effects through interactions with dopamine and serotonin receptors and transporters. For example, budipine, an antiparkinsonian agent, is thought to influence dopamine release and reuptake.[8] The structural similarity of 1-(3-Phenylbutyl)piperidin-3-amine to compounds with known central nervous system activity makes the monoaminergic system a prime target for investigation.

Experimental Protocol: Monoamine Transporter Inhibition Assay

This assay will determine if 1-(3-Phenylbutyl)piperidin-3-amine inhibits the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

-

Objective: To measure the potency of the test compound to inhibit the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

-

Methodology:

-

Use HEK293 cells stably expressing either hDAT, hSERT, or hNET.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with increasing concentrations of 1-(3-Phenylbutyl)piperidin-3-amine or reference inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Add a radiolabeled substrate ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).

-

Incubate for a defined period to allow for transporter-mediated uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value for the inhibition of each transporter.

-

Proposed Signaling Pathway Investigation

Caption: Proposed interaction of the test compound with the dopaminergic synapse.

Calcium Channel Blockade: A Link to the Diphenylbutylpiperidine Class

The "phenylbutyl" moiety in the test compound's name is reminiscent of the diphenylbutylpiperidine class of antipsychotics, which are known to be potent calcium channel blockers.[4][5] This structural clue suggests that 1-(3-Phenylbutyl)piperidin-3-amine may also exhibit activity at voltage-gated calcium channels.

Experimental Protocol: In Vitro Calcium Flux Assay

A fluorescent-based calcium flux assay will be used to assess the compound's ability to block calcium influx through voltage-gated calcium channels (VGCCs).

-

Objective: To determine if the test compound can inhibit depolarization-induced calcium influx in a cellular model.

-

Methodology:

-

Culture a suitable cell line expressing VGCCs (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with various concentrations of 1-(3-Phenylbutyl)piperidin-3-amine or a known calcium channel blocker (e.g., verapamil).

-

Induce membrane depolarization by adding a high concentration of potassium chloride (KCl).

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC₅₀ value for the inhibition of the calcium flux.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro calcium flux assay.

Glycine Transporter 1 (GlyT1) Inhibition: A Novel Avenue for the 3-Amino-Piperidine Moiety

Recent research has identified 3-amido-3-aryl-piperidines as a novel class of potent and selective GlyT1 inhibitors.[6] The presence of the 3-amino-piperidine core in our test compound makes GlyT1 a highly plausible target. Inhibition of GlyT1 in the brain increases synaptic glycine levels, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, a mechanism of interest for the treatment of schizophrenia.

Experimental Protocol: GlyT1 Inhibition Assay

-

Objective: To determine the inhibitory potency of 1-(3-Phenylbutyl)piperidin-3-amine on human GlyT1.

-

Methodology:

-

Utilize CHO cells stably expressing human GlyT1.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with increasing concentrations of the test compound or a known GlyT1 inhibitor (e.g., Bitopertin).

-

Add [³H]-Glycine to initiate the uptake reaction.

-

Incubate for a specific time at room temperature.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity by scintillation counting.

-

Calculate the IC₅₀ value for GlyT1 inhibition.

-

Conclusion and Future Directions

The structural features of 1-(3-Phenylbutyl)piperidin-3-amine suggest a rich and complex pharmacology. Based on the established activities of related phenylpiperidine derivatives, this novel compound holds the potential to interact with opioid receptors, monoamine transporters, voltage-gated calcium channels, and glycine transporters. The experimental framework outlined in this guide provides a comprehensive and systematic approach to elucidating its precise mechanism of action.

The initial binding and functional assays will be crucial in identifying the primary biological targets. Subsequent studies should focus on receptor subtype selectivity, functional consequences of receptor modulation (e.g., G-protein activation or arrestin recruitment for GPCRs), and in vivo models to assess the physiological and behavioral effects of the compound. A thorough understanding of the structure-activity relationship (SAR) through the synthesis and testing of related analogs will also be instrumental in optimizing its pharmacological profile for potential therapeutic applications.[9][10]

References

-

Janssen, PA. A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. [Link]

-

Pinard, E., et al. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Gould, R. J., et al. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists. Proceedings of the National Academy of Sciences. [Link]

-

Vardanyan, R. S., & Hruby, V. J. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. CNS & Neurological Disorders - Drug Targets. [Link]

-

Mennel, H. D., et al. [Summarizing Description of the Pharmacology of Budipine, a New 4,4-diphenylpiperidine Derivative Used in Parkinson Therapy (Author's Transl)]. Arzneimittel-Forschung. [Link]

-

Galizzi, J. P., et al. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors. FEBS Letters. [Link]

-

Stürzebecher, J., et al. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry. [Link]

-

Kumar, S., et al. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Stress and Chaperones. [Link]

-

Kaur, H., et al. Structure–activity relationship of piperidine derivatives with anticancer activity. RSC Advances. [Link]

-

Gade, S. R., et al. Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Phenylbutyl)piperidin-3-amine and its Analogs for Drug Discovery Professionals

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the chemical scaffold represented by 1-(3-Phenylbutyl)piperidin-3-amine. While a specific CAS (Chemical Abstracts Service) number for this exact molecule could not be located in publicly available databases—suggesting it may be a novel or non-commercial entity—this document will delve into the critical aspects of its core components: the 3-aminopiperidine moiety and the N-alkylation with a phenylbutyl group. By understanding the synthesis, properties, and biological significance of closely related analogs, researchers can effectively approach the design, development, and application of this and similar chemical entities.

Executive Summary: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids. Its derivatives are integral to numerous drug classes, demonstrating a wide spectrum of biological activities. The 3-aminopiperidine substructure is of particular importance as a versatile building block in the synthesis of bioactive compounds, including potent enzyme inhibitors. For instance, the chiral (R)-3-aminopiperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The amino group at the 3-position provides a crucial vector for chemical modification, allowing for the introduction of various pharmacophores to modulate activity and selectivity for specific biological targets.

The N-substitution of the piperidine ring, in this case with a 3-phenylbutyl group, plays a significant role in defining the molecule's overall physicochemical properties, such as lipophilicity and basicity. These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile. The phenylbutyl substituent can engage in hydrophobic and aromatic interactions within protein binding pockets, potentially enhancing affinity and selectivity for a given target.

This guide will explore the synthetic pathways to access N-alkylated 3-aminopiperidine derivatives, discuss their key chemical and physical properties, and provide protocols for their characterization and evaluation in a drug discovery context.

Synthesis of N-Alkylated 3-Aminopiperidine Derivatives

The synthesis of 1-(3-Phenylbutyl)piperidin-3-amine would typically involve the N-alkylation of a suitable 3-aminopiperidine precursor. A common and effective method for this transformation is reductive amination.

General Synthetic Approach: Reductive Amination

A plausible synthetic route to 1-(3-Phenylbutyl)piperidin-3-amine is outlined below. This process begins with a protected 3-aminopiperidine to prevent side reactions at the 3-amino group.

Caption: Synthetic workflow for 1-(3-Phenylbutyl)piperidin-3-amine.

Experimental Protocol: Synthesis of 1-(3-Phenylbutyl)piperidin-3-amine

Step 1: Protection of 3-Aminopiperidine

-

Dissolve 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.

Step 2: Reductive Amination

-

To a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and 3-phenylbutanal (1.2 eq) in a chlorinated solvent like dichloroethane (DCE) or DCM, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(3-phenylbutyl)-3-(Boc-amino)piperidine.

Step 3: Deprotection

-

Dissolve the purified 1-(3-phenylbutyl)-3-(Boc-amino)piperidine in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product, 1-(3-Phenylbutyl)piperidin-3-amine, can be isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride) or neutralized with a base to yield the free amine.

Physicochemical Properties and Characterization

The physicochemical properties of 1-(3-Phenylbutyl)piperidin-3-amine are crucial for its behavior in biological systems. While experimental data for this specific molecule is unavailable, we can predict its properties based on its structure and compare them to related compounds.

Table 1: Predicted Physicochemical Properties and Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |

| 1-(3-Phenylbutyl)piperidin-3-amine | Not Found | C₁₅H₂₄N₂ | 232.37 | 3.5 | 10.2 (piperidine N), 9.8 (amino N) |

| 3-Aminopiperidine[1][2] | 54012-73-6 | C₅H₁₂N₂ | 100.16 | -0.3 | 10.1 (piperidine N), 9.7 (amino N) |

| 1-Butylpiperidin-3-amine[3] | 1250656-20-2 | C₉H₂₀N₂ | 156.27 | 1.7 | 10.3 (piperidine N), 9.9 (amino N) |

| 3-Phenylpropylamine[4] | 2038-57-5 | C₉H₁₃N | 135.21 | 1.8 | 10.6 |

Predicted values are estimations from computational models and should be experimentally verified.

Analytical Characterization

A comprehensive characterization of the synthesized 1-(3-Phenylbutyl)piperidin-3-amine is essential to confirm its identity and purity.

Workflow for Analytical Characterization

Caption: Analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The spectra should show characteristic signals for the phenyl, butyl, and piperidine protons and carbons.

-

Mass Spectrometry (MS): LC-MS is used to determine the molecular weight of the compound and to assess its purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or charged aerosol detector) is employed to determine the purity of the final compound.

Potential Biological Applications and Drug Discovery Context

Given the prevalence of the piperidine scaffold in centrally active agents, 1-(3-Phenylbutyl)piperidin-3-amine and its derivatives are promising candidates for targeting the central nervous system (CNS). The combination of a basic nitrogen within the piperidine ring and a lipophilic phenylbutyl group suggests potential interactions with various receptors and transporters in the brain.

Target Classes of Interest

-

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, such as dopamine, serotonin, and opioid receptors.

-

Ion Channels: The piperidine moiety is also found in modulators of various ion channels.

-

Monoamine Transporters: The structural similarity to some psychostimulants suggests potential activity at the dopamine, norepinephrine, or serotonin transporters.

In Vitro Assay Cascade for Pharmacological Profiling

For a novel compound like 1-(3-Phenylbutyl)piperidin-3-amine, a systematic in vitro evaluation is necessary to identify its biological targets and mechanism of action.

Workflow for In Vitro Pharmacological Profiling

Caption: A typical workflow for in vitro pharmacological evaluation.

Protocol for a Radioligand Binding Assay (Example for a GPCR Target)

-

Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

-

Assay Buffer: Prepare an appropriate buffer for the binding assay.

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a known radioligand for the target receptor, and varying concentrations of the test compound (1-(3-Phenylbutyl)piperidin-3-amine).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Conclusion and Future Directions

While a specific CAS number for 1-(3-Phenylbutyl)piperidin-3-amine remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential applications in drug discovery. The 3-aminopiperidine core is a well-established and valuable scaffold, and its N-alkylation with a phenylbutyl group offers an intriguing avenue for developing novel therapeutic agents, particularly for CNS disorders.

Future research should focus on the successful synthesis and purification of 1-(3-Phenylbutyl)piperidin-3-amine, followed by a thorough experimental determination of its physicochemical properties and a comprehensive pharmacological profiling to elucidate its biological activity. The methodologies and protocols outlined in this guide provide a solid foundation for these endeavors.

References

- Preparation method for 3-aminopiperidine and optical isomer thereof.

-

3-Phenylpropylamine. PubChem. (URL: [Link])

Sources

A Comprehensive Framework for Evaluating the Safety and Toxicity Profile of 1-(3-Phenylbutyl)piperidin-3-amine

Abstract: 1-(3-Phenylbutyl)piperidin-3-amine is a novel chemical entity (NCE) with potential therapeutic applications. As with any NCE, a thorough evaluation of its safety and toxicity profile is a critical prerequisite for further development. This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically assess the toxicological risks associated with this compound. Eschewing a rigid template, this document details a logical progression of studies, from early-stage in silico predictions to definitive in vivo evaluations. Each stage is supported by detailed, field-proven protocols and an explanation of the scientific rationale behind experimental choices. The objective is to build a self-validating data package that satisfies global regulatory standards and ensures a robust understanding of the compound's safety profile before first-in-human trials.

Section 1: The Preclinical Imperative: A Tiered Approach to Safety Assessment

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is predicated on a rigorous and systematic evaluation of its safety. For 1-(3-Phenylbutyl)piperidin-3-amine, a compound with a piperidine core—a common scaffold in medicinal chemistry—understanding its potential liabilities is paramount. A tiered approach to toxicology allows for early identification of potential hazards, conserves resources, and adheres to the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing. This strategy begins with broad, predictive methods and progresses to more specific and complex biological systems.

The core logic is to fail fast, fail cheap. In silico and in vitro screens are designed to identify non-viable candidates early, ensuring that only the most promising and safest compounds advance to resource-intensive in vivo studies. This phased approach is fundamental to modern drug development and is endorsed by regulatory agencies worldwide.

Caption: Figure 1. Tiered approach to toxicological assessment.

Section 2: In Silico Toxicology: The First Line of Defense

Before committing to expensive and time-consuming wet-lab experiments, computational toxicology provides a rapid, cost-effective initial screen.[1] These methods use a compound's chemical structure to predict its potential toxic effects based on data from thousands of previously studied chemicals. For 1-(3-Phenylbutyl)piperidin-3-amine, which contains an aromatic amine moiety, this step is crucial for flagging potential genotoxicity.[2]

Rationale for In Silico Screening

The primary goal is to identify structural alerts—sub-fragments of the molecule known to be associated with toxicity. This allows for early prioritization and, if necessary, chemical modification to mitigate risks. Key endpoints for in silico prediction include mutagenicity (Ames test outcome), carcinogenicity, and hERG channel blockage.

Protocol: Quantitative Structure-Activity Relationship (QSAR) Analysis

-

Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) code for 1-(3-Phenylbutyl)piperidin-3-amine.

-

Model Selection: Utilize a combination of expert rule-based and statistical QSAR models. Commercially available platforms like DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Computer-Assisted Technology) are industry standards.[3]

-

Endpoint Analysis:

-

Genotoxicity: Run predictions for bacterial mutagenicity (Ames test). The presence of the piperidine and phenylbutyl groups will be analyzed for any alerts.

-

Cardiotoxicity: Predict affinity for the hERG potassium channel. Piperidine-containing structures are frequently flagged for hERG liability, making this a critical check.

-

Metabolism: Use metabolic prediction software (e.g., Xenosite) to identify likely sites of cytochrome P450 metabolism and predict potential reactive metabolites.[4]

-

-

Report Generation: Consolidate the predictions. A positive finding is not a definitive result but an alert that requires confirmation through in vitro testing.

Section 3: In Vitro Toxicology: From Prediction to Biological Reality

In vitro assays provide the first biological data on the compound's effects. These tests are conducted on cultured cells or isolated proteins and are designed to assess specific toxicological endpoints identified during the in silico phase, as well as to provide a broader screen for cellular health.

Cytotoxicity Assays

Rationale: The first question for any compound is: at what concentration does it kill cells? Cytotoxicity assays determine the concentration range for subsequent, more specific assays and provide a general measure of potency. Two complementary assays are recommended to measure different mechanisms of cell death.

3.1.1 Protocol: MTT Assay for Metabolic Viability This assay measures the activity of mitochondrial dehydrogenases, which is indicative of a metabolically active, viable cell.[5][6]

-

Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) into a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(3-Phenylbutyl)piperidin-3-amine (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 24-48 hours.[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[7] Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Remove the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the IC50 (the concentration at which 50% of cell viability is inhibited) by plotting absorbance against compound concentration.

3.1.2 Protocol: LDH Release Assay for Membrane Integrity This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs when the cell membrane is compromised.[5][7][8]

-

Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[7][8]

-

LDH Reaction: Add the LDH reaction mix to the supernatant. This mix contains substrates that react with LDH to produce a colored product.

-

Analysis: Compare the LDH release from treated cells to control cells (spontaneous release) and a positive control (total lysis) to quantify cytotoxicity.

| Assay | Endpoint Measured | Typical Output | Interpretation |

| MTT | Mitochondrial metabolic activity | IC50 (µM) | Concentration causing 50% reduction in viability. |

| LDH | Cell membrane integrity | % Cytotoxicity | Percentage of cells with compromised membranes. |

Table 1. Summary of In Vitro Cytotoxicity Assays.

Genotoxicity Assay Battery

Rationale: Genotoxicity assessment is a regulatory requirement to determine if a compound can cause genetic damage (mutations or chromosomal damage), which can lead to cancer or developmental defects. A standard battery of tests is required.

3.2.1 Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471) The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[9][10] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).

-

Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[11]

-

Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 mix from rat liver), as some chemicals only become mutagenic after metabolism.[9][11]

-

Exposure: Expose the bacterial strains to various concentrations of 1-(3-Phenylbutyl)piperidin-3-amine.

-

Plating: Plate the bacteria on a minimal agar medium lacking the essential amino acid.[9]

-

Incubation & Scoring: Incubate the plates for 48-72 hours. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

3.2.2 Protocol: In Vitro Micronucleus Assay (OECD 487) This assay detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) events in mammalian cells.[12][13] It is a key follow-up to the Ames test.[14]

-

Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., TK6, CHO) with the test compound at concentrations determined by preliminary cytotoxicity testing.[14][15]

-

Cytokinesis Block: Add Cytochalasin B to the culture. This blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[13][16]

-

Harvesting and Staining: After an appropriate incubation period (covering 1.5-2 normal cell cycles), harvest the cells, fix them, and stain the DNA.[12]

-

Microscopy Analysis: Score the frequency of micronuclei (small, separate nuclei) in binucleated cells. A significant increase in micronucleated cells indicates genotoxic potential.[13]

Caption: Figure 2. In Vitro Genotoxicity Testing Workflow.

Safety Pharmacology: hERG Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the most common cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[17][18] This is a mandatory screen for all new drug candidates.[19]

Protocol: Automated Patch-Clamp (APC) hERG Assay (ICH S7B) This electrophysiology assay directly measures the flow of potassium ions through the hERG channel in cells engineered to express it.[20]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK cells).

-

Assay Execution: Utilize an automated patch-clamp system. Cells are captured, and a tight seal ("gigaseal") is formed between the cell membrane and the apparatus.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current.[20]

-

Compound Addition: After establishing a stable baseline current, apply increasing concentrations of 1-(3-Phenylbutyl)piperidin-3-amine.

-

Data Analysis: Measure the degree of hERG current inhibition at each concentration and calculate an IC50 value. This value is a critical parameter for assessing cardiac risk.

Section 4: In Vivo Toxicology: Assessing Systemic Effects

If the in vitro profile is acceptable, the investigation moves to whole-animal studies. These studies are essential for understanding the compound's effects on complex, interacting biological systems, its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and identifying potential target organs of toxicity. All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity Study (OECD 423)

Rationale: This study provides initial information on the substance's toxicity after a single oral dose and helps classify the compound by its relative toxicity.[21][22][23] The results are used to select doses for subsequent repeat-dose studies.[24]

Protocol: Acute Toxic Class Method

-

Species: Use a single rodent species, typically female rats, as they are often more sensitive.

-

Dosing: This is a stepwise procedure. Dosing begins with a single animal at a defined starting dose (e.g., 300 mg/kg).[24]

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.[24]

-

Stepwise Procedure: Based on the outcome (survival or death), two more animals are dosed at the same level or a lower/higher level according to the OECD 423 guideline flowchart. The process continues until a clear outcome is obtained, allowing for classification into one of the Globally Harmonised System (GHS) toxicity categories.[22]

-

Endpoints: Key endpoints include mortality, clinical signs (changes in skin, fur, eyes, behavior), body weight changes, and gross necropsy of all animals.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Rationale: This is the cornerstone of preclinical toxicology. It provides information on health hazards likely to arise from repeated exposure over a limited period.[25][26] It is designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[27]

Protocol: 28-Day Study in Rodents

-

Species: The preferred species is the rat.[26]

-

Groups: Typically, three dose groups (low, mid, high) and a control group are used, with at least 5 males and 5 females per group.[27] Dose levels are selected based on the acute toxicity data.

-

Satellite Group: An additional group at the high dose and control level (a "satellite" or "recovery" group) is often included. These animals are kept for an additional 14 days without treatment to assess the reversibility of any observed toxic effects.[26][27]

-

Administration: The compound is administered orally (e.g., by gavage) daily for 28 days.[25][27]

-

Observations and Endpoints: A comprehensive set of endpoints is evaluated.

| Endpoint Category | Specific Measurements |

| In-Life Observations | Clinical signs (daily), body weight (weekly), food/water consumption (weekly), detailed clinical examination (weekly).[26] |

| Hematology | Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count. |

| Clinical Chemistry | Electrolytes, liver function enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), glucose, total protein, albumin. |

| Urinalysis | Appearance, volume, specific gravity, pH, protein, glucose, ketones. |

| Terminal Procedures | Gross necropsy, organ weights (liver, kidneys, spleen, brain, heart, etc.), and histopathology of a comprehensive list of tissues.[28] |

Table 2. Key Endpoint Categories for a 28-Day Repeat-Dose Toxicity Study.

Section 5: Data Synthesis and Risk Assessment

The final and most critical phase is the integration of all data to form a coherent safety profile and to assess the risk for human subjects.

Determination of the NOAEL

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose administered in the most sensitive species that does not produce any statistically or biologically significant adverse effects compared to the control group.[29][30][31] The NOAEL is determined from the 28-day study and is the single most important value used by regulatory agencies to calculate a safe starting dose for Phase I clinical trials.[29][30]

Integrated Risk Assessment

The risk assessment considers all available data:

-

In Silico: Were there any structural alerts, and were they confirmed or refuted by in vitro data?

-

In Vitro: What is the compound's potency for cytotoxicity, genotoxicity, and hERG inhibition?

-

In Vivo: What was the NOAEL? What were the target organs of toxicity, if any? Were the toxic effects reversible?

-

Exposure Margins: The safety margin is calculated by comparing the NOAEL to the anticipated human therapeutic exposure. A large margin between the animal NOAEL and the human dose provides confidence in the compound's safety.

References

- NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia. Anilocus.

- In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix.

- Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.

- OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube.

- OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Slideshare.

- 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Scribd.

- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.

- Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD.

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.

- Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.

- MTT assay protocol. Abcam.

- Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed.

- AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

- OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents (2008). Umwelt-online.de.

- Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI.

- oecd guidelines for acute oral toxicity studies: an overview. ijrap.net.

- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.

- Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.

- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- No observed adverse effect level (NOAEL). REVIVE - GARDP.

- OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics.

- Cardiac Safety in Clinical Trials. NAMSA.

- Preclinical drug safety evaluation studies – issue of relying only on conventional statistical analysis. Pharmabiz.com.

- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ScienceDirect.

- Preclinical Research in Drug Development: From Toxicology to Translational Insights. DelveInsight.

- In Silico Predictions of Genotoxicity for Aromatic Amines. PubMed.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate.

- Estimation of Acute Oral Toxicity Using the No Observed Adverse Effect Level (NOAEL) from the 28 Day Repeated Dose Toxicity Studies in Rats. JRC Publications Repository.

- In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate.

- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.

- In Silico Toxicity Prediction. AI powered Drug Discovery CRO.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.

- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.

- In Silico Toxicology 101. Inotiv.

- S 7 B The nonclinical Evaluation of the Potential for delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pha. European Medicines Agency.

- A Novel Logic-Based Approach for Quantitative Toxicology Prediction. Department of Computing - Imperial College London.

- SAFETY DATA SHEET. ThermoFisher.

- Cardiac Safety Assays. PhysioStim.

- ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA).

- SAFETY DATA SHEET. Fisher Scientific.

- 54012-73-6 | Piperidin-3-amine. ChemScene.

- Safety Data Sheet. Cayman Chemical.

- 63921-21-1|1-Phenylpiperidin-3-amine|BLD Pharm. BLD Pharm.

- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem.

- SAFETY DATA SHEET. Santa Cruz Biotechnology.

- (R)-Piperidin-3-amine | 127294-73-9. Sigma-Aldrich.

- 3-Phenylpiperidine. Wikipedia.

Sources

- 1. thepsci.eu [thepsci.eu]

- 2. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doc.ic.ac.uk [doc.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 10. ttslaboratuvar.com [ttslaboratuvar.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. xenometrix.ch [xenometrix.ch]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. physiostim.com [physiostim.com]

- 20. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 22. researchgate.net [researchgate.net]

- 23. ijrap.net [ijrap.net]

- 24. m.youtube.com [m.youtube.com]

- 25. oecd.org [oecd.org]

- 26. umwelt-online.de [umwelt-online.de]

- 27. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 28. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]

- 30. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]

- 31. Preclinical drug safety evaluation studies – issue of relying only on conventional statistical analysis [pharmabiz.com]

Investigative Guide to the Neuroscience Applications of 1-(3-Phenylbutyl)piperidin-3-amine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 1-(3-Phenylbutyl)piperidin-3-amine, in neuroscience research. As this compound is not extensively characterized in existing literature, this guide adopts a hypothesis-driven approach. By dissecting its structural components and drawing parallels with well-documented analogs, we propose potential biological targets and lay out a detailed roadmap for its systematic investigation. This includes in-depth application notes, step-by-step experimental protocols, and the scientific rationale underpinning each stage of the discovery process.

Introduction: A Rational Approach to a Novel Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of pharmacological properties. The compound 1-(3-Phenylbutyl)piperidin-3-amine presents a unique combination of structural motifs: a 3-aminopiperidine core and an N-(3-phenylbutyl) substituent. While direct research on this specific molecule is sparse, its constituent parts suggest a strong potential for neurological activity.

The 3-aminopiperidine moiety is a key feature in several biologically active compounds, including inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia treatment.[3][4] The N-substituent, a phenylbutyl group, is expected to increase lipophilicity, which may enhance blood-brain barrier permeability—a critical attribute for CNS-active agents.[2] Furthermore, the broader class of 3-phenylpiperidine derivatives has been shown to interact with dopamine receptors, particularly as selective dopamine autoreceptor agonists.[5]

This guide, therefore, is structured as an investigative framework. It is designed to empower researchers to systematically explore the neuropharmacological landscape of 1-(3-Phenylbutyl)piperidin-3-amine, from initial target screening to preliminary in vivo assessment.

Deconstruction of the Scaffold and Hypothesis Generation

To logically approach the study of 1-(3-Phenylbutyl)piperidin-3-amine, we must consider the potential contribution of each structural component.

| Structural Moiety | Known Associations in Neuroscience | Hypothesized Target(s) for 1-(3-Phenylbutyl)piperidin-3-amine | Potential Therapeutic Area |

| Piperidine Core | Ubiquitous in CNS drugs; provides a versatile scaffold.[1][2] | Serves as the foundational structure for CNS penetration and receptor interaction. | Broadly applicable (psychiatry, neurology). |

| 3-Amino Group | Present in GlyT1 inhibitors and other receptor ligands.[3][4] | Glycine Transporter 1 (GlyT1), Sigma Receptors, Monoamine Transporters. | Schizophrenia, Cognitive Disorders, Pain. |

| N-(3-Phenylbutyl) Group | N-alkyl and N-aralkyl substitutions on piperidine influence receptor affinity and selectivity. The phenylalkyl structure is common in dopamine and serotonin receptor ligands.[5][6] | Dopamine Receptors (D2/D3), Serotonin Receptors (5-HT subtypes). | Parkinson's Disease, Depression, Psychosis. |

Based on this analysis, our primary hypothesis is that 1-(3-Phenylbutyl)piperidin-3-amine is a CNS-active compound with potential modulatory effects on dopaminergic and/or glutamatergic systems. This guide will provide the protocols to test this hypothesis.

Proposed Research Workflow: A Phased Investigative Approach

A logical, phased approach is critical to efficiently characterize a novel compound. The following workflow is designed to move from broad screening to more specific functional analysis.

Figure 1: Proposed workflow for the neuropharmacological characterization of 1-(3-Phenylbutyl)piperidin-3-amine.

Application Notes & Experimental Protocols

This section provides detailed protocols for the initial, most critical phases of the investigation.

Application Note 1: Primary Binding Affinity at Dopamine Receptors

-

Rationale: The 3-phenylpiperidine scaffold is a known dopamine autoreceptor agonist.[5] Therefore, the first logical step is to determine if 1-(3-Phenylbutyl)piperidin-3-amine binds to dopamine D2 and D3 receptors, which are key targets in psychosis and Parkinson's disease. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

-

Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay

-

Preparation of Membranes:

-

Use commercially available cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

-

Thaw membranes on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Determine protein concentration using a Bradford assay. Dilute to a final concentration of 10-20 µg of protein per well.

-

-

Assay Setup (96-well format):

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand (e.g., [³H]-Spiperone for D2, [³H]-WC-10 for D3) at a concentration near its Kd, and 50 µL of membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 50 µL of membrane suspension.

-

Competitive Binding: Add 50 µL of 1-(3-Phenylbutyl)piperidin-3-amine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 50 µL of membrane suspension.

-

-

Incubation & Harvesting:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvest the assay onto a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

-

Data Acquisition & Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ and subsequently the Ki (inhibition constant).

-

-

Application Note 2: Assessing Functional Activity at Dopamine Receptors

-

Rationale: Binding does not equate to function. The compound could be an agonist, antagonist, or partial agonist. D2 and D3 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP). A functional assay measuring cAMP levels is a direct way to determine the compound's effect.

-

Protocol: cAMP Functional Assay for D2/D3 Receptors

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing human D2 or D3 receptors in appropriate media.

-

Plate cells in a 96-well plate and grow to ~90% confluency.

-

-

Assay Procedure (using a LANCE Ultra cAMP kit or similar HTRF technology):

-

Wash cells with pre-warmed stimulation buffer.

-

Agonist Mode: Add the test compound at various concentrations, followed by a fixed concentration of Forskolin (to stimulate cAMP production).

-

Antagonist Mode: Add the test compound at various concentrations, followed by a fixed concentration of a known agonist (e.g., Quinpirole) at its EC₈₀, and a fixed concentration of Forskolin.

-

Incubate at 37°C for 30 minutes.

-

-

Lysis & Detection:

-

Lyse the cells and add the HTRF detection reagents (Eu-cAMP cryptate and d2-labeled anti-cAMP antibody) according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader.

-

Calculate the HTRF ratio and convert it to cAMP concentration based on a standard curve.

-

Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the IC₅₀ and calculate the pA₂ or Kb (antagonist affinity).

-

-

Figure 2: Hypothetical signaling pathway for agonism at the D2 dopamine receptor.

Concluding Remarks for the Investigator

The journey of a novel compound from a chemical structure to a potential therapeutic tool is both challenging and rewarding. 1-(3-Phenylbutyl)piperidin-3-amine stands at the beginning of this journey. The structural alerts within its scaffold provide a strong, rational basis for investigating its potential as a modulator of dopaminergic and glutamatergic pathways. The protocols and workflow detailed in this guide offer a robust and efficient path to test these initial hypotheses. By systematically evaluating its binding, function, and cellular effects, researchers can rapidly ascertain the promise of this novel entity and pave the way for more advanced preclinical studies in models of neuropsychiatric and neurodegenerative disorders.

References

- Benchchem. 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride | 198896-19-4.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Wikipedia. 3-Phenylpiperidine.

- ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.

- PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.

- PMC. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors.

- Benchchem. Comparative Analysis of (R)-1-Cyclobutylpiperidin-3-amine and Other Piperidine Derivatives: A Guide for Drug Discovery Professio.

- PubMed. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity.

- PubMed. The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents.

- ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride | 198896-19-4 | Benchchem [benchchem.com]

High-Content Profiling of 1-(3-Phenylbutyl)piperidin-3-amine: Assay Development for Sigma-1 Receptor and Monoamine Transporter Modulation

Executive Summary

The compound 1-(3-Phenylbutyl)piperidin-3-amine presents a classic bipartite pharmacophore: a basic piperidine amine coupled with a lipophilic phenylbutyl tail. This structural motif is highly privileged in neuropharmacology, frequently exhibiting affinity for the Sigma-1 Receptor (σ1R) and Monoamine Transporters (MATs: DAT, SERT, NET) .

To rigorously characterize the pharmacological profile of this novel ligand, traditional radioligand binding assays are insufficient, as they fail to distinguish between functional agonism and antagonism. This application note details the development of two orthogonal, high-throughput, cell-based functional assays. By leveraging fluorescent substrate kinetics and store-operated calcium entry (SOCE) modulation, these protocols provide a self-validating framework to quantify the compound's efficacy and potency.

Part I: Mechanistic Causality & Assay Rationale

Sigma-1 Receptor (σ1R) Modulation via SOCE Inhibition

The Causality: σ1Rs are integral membrane chaperones residing at the mitochondrion-associated ER membrane (MAM). Upon activation by lipophilic amines, σ1R dissociates from the chaperone BiP. Instead of merely measuring binding, we measure the downstream functional consequence: σ1R activation actively inhibits Store-Operated Calcium Entry (SOCE) by attenuating the coupling of the ER calcium sensor STIM1 to the plasma membrane channel Orai1 ()[1][2]. By depleting ER calcium with Thapsigargin and subsequently reintroducing extracellular calcium, we can quantify the compound's ability to blunt the SOCE peak using the calcium-sensitive dye Fluo-4 AM.

Mechanism of S1R-mediated inhibition of Store-Operated Calcium Entry (SOCE) via STIM1/Orai1.

Monoamine Transporter (MAT) Uptake via Fluorescent Substrates

The Causality: To evaluate the inhibitory potency of 1-(3-Phenylbutyl)piperidin-3-amine against MATs without the regulatory burdens of [³H]-neurotransmitters, we utilize fluorescent substrate analogues. The choice of fluorophore is critical: while ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is an excellent substrate for DAT and NET ()[3], it exhibits poor uptake via SERT. Therefore, for SERT assays, we must utilize APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium), which provides superior, specific fluorescence uptake in hSERT-expressing systems ()[4][5]. To enable a homogeneous (no-wash) assay, a masking dye is employed to quench extracellular fluorescence, ensuring the reader only detects intracellular substrate accumulation[3].

Part II: Experimental Protocols (Self-Validating Systems)

Protocol A: σ1R Functional Calcium Mobilization Assay

Objective: Quantify the IC₅₀ of the compound acting as a σ1R agonist by measuring SOCE attenuation.

1. Cell Preparation:

-

Seed HEK293 cells stably expressing human σ1R into a 384-well black-wall, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

2. Dye Loading:

-

Wash cells and replace media with 20 µL of Ca²⁺-free HEPES-buffered saline (HBS) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Incubate for 45 minutes at 37°C. Rationale: Ca²⁺-free conditions prevent premature SOCE activation.

3. Compound Incubation & ER Depletion:

-

Add 10 µL of 1-(3-Phenylbutyl)piperidin-3-amine (dose-response: 10 nM to 30 µM) or control ligands.

-

Self-Validation Controls: Use (+)-SKF-10047 (10 µM) as a positive control (agonist, inhibits SOCE) and BD1047 (10 µM) as a negative control (antagonist, rescues SOCE)[1].

-

Incubate for 30 minutes.

-

Add 5 µM Thapsigargin to all wells to irreversibly inhibit the SERCA pump, depleting ER Ca²⁺ stores and priming STIM1. Incubate for 10 minutes.

4. Kinetic Readout:

-

Transfer the plate to a FLIPR® or equivalent kinetic fluorescence reader (Ex: 488 nm / Em: 516 nm).

-

Begin recording baseline fluorescence for 10 seconds.

-

Stimulus: Inject extracellular CaCl₂ to a final concentration of 4 mM.

-

Record the resulting SOCE fluorescence peak over 3 minutes. Calculate the Area Under the Curve (AUC) or Max Peak Height.

Protocol B: High-Throughput MAT Fluorescent Uptake Assay

Objective: Determine the inhibitory potency (IC₅₀) of the compound against hDAT and hSERT.

High-throughput screening workflow for monoamine transporter uptake using fluorescent substrates.

1. Cell Preparation:

-

Seed HEK293-hDAT or HEK293-hSERT cells at 20,000 cells/well in a 384-well plate.

2. Compound Pre-incubation:

-

Aspirate media and add 20 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4).

-

Add 10 µL of 1-(3-Phenylbutyl)piperidin-3-amine at varying concentrations.

-

Self-Validation Controls: For hDAT, use GBR-12909 (10 µM) as the positive inhibition control. For hSERT, use Fluoxetine (10 µM). Vehicle (0.1% DMSO) serves as the negative control. Incubate for 15 minutes at room temperature.

3. Substrate Addition & Kinetic Read:

-

Prepare a 4X substrate solution: 4 µM ASP+ (for hDAT) or 4 µM APP+ (for hSERT) combined with a proprietary extracellular masking dye (e.g., Trypan Blue derivative)[3][4].

-

Inject 10 µL of the substrate solution into the wells (Final substrate concentration = 1 µM).

-

Immediately read kinetic fluorescence (Ex: 488 nm / Em: 540 nm) every 30 seconds for 30 minutes at 37°C.

-

Data Extraction: Calculate the initial uptake velocity ( Vmax ) from the linear portion of the kinetic curve (typically 2–10 minutes).

Part III: Data Presentation & Quality Control

To ensure the trustworthiness of the assay system, plate uniformity and signal robustness must be validated using the Z'-Factor calculation:

Z′=1−∣μpos−μneg∣3(σpos+σneg)A Z'-factor ≥0.5 is strictly required before proceeding with IC₅₀ interpolation.

Table 1: Expected Pharmacological Metrics for 1-(3-Phenylbutyl)piperidin-3-amine Profiling

| Target | Assay Modality | Substrate / Dye | Reference Control | Expected Z'-Factor | Readout Metric |

| σ1R | SOCE Inhibition | Fluo-4 AM | (+)-SKF-10047 | >0.65 | Attenuation of Ca²⁺ Peak (AUC) |

| hDAT | Fluorescent Uptake | ASP+ | GBR-12909 | >0.75 | Reduction in Vmax Slope |

| hSERT | Fluorescent Uptake | APP+ | Fluoxetine | >0.70 | Reduction in Vmax Slope |

References

-

Title: Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 Source: Journal of Cell Biology URL: [Link]

-

Title: 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter Source: Journal of Biological Chemistry URL: [Link]

-

Title: Monitoring monoamine transport with the fluorescent substrate analogue ASP+ Source: ResearchGate (Technologies for transporter drug discovery) URL: [Link]

-

Title: Illuminating the monoamine transporters Source: Basic & Clinical Pharmacology & Toxicology URL: [Link]

Sources

- 1. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Application Notes and Protocols for the Structural Elucidation of 1-(3-Phenylbutyl)piperidin-3-amine using NMR and Mass Spectrometry

Abstract

This document provides a comprehensive technical guide for the structural characterization and verification of 1-(3-Phenylbutyl)piperidin-3-amine. As a molecule with significant potential in pharmaceutical development, possessing a substituted piperidine core, its unambiguous identification is paramount for regulatory compliance and drug safety. We present an integrated analytical approach utilizing a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This guide details not only the step-by-step protocols for data acquisition but also delves into the rationale behind the experimental design and the interpretation of the resulting data. The methodologies are designed to be robust and self-validating, providing researchers with the tools to confirm the molecular structure, determine its exact mass and elemental composition, and establish a foundational analytical fingerprint for future studies, such as impurity profiling.[1]

Introduction: The Analytical Imperative

1-(3-Phenylbutyl)piperidin-3-amine is a bifunctional molecule featuring a piperidine ring, a common scaffold in medicinal chemistry, and a phenylbutyl substituent. The structure contains two chiral centers, at C3 of the piperidine ring and C3 of the phenylbutyl chain, which can give rise to multiple stereoisomers. The presence of both a secondary amine within the piperidine ring (after N-alkylation) and a primary amine at the 3-position imparts distinct chemical properties that require a multi-faceted analytical approach for full characterization.

Accurate structural elucidation is the cornerstone of drug development, ensuring that the correct molecule is being synthesized and evaluated. NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry offers precise molecular weight and elemental composition, along with structural information through fragmentation analysis.[1][2] This guide combines these powerful techniques to create a definitive analytical workflow.

Integrated Analytical Workflow

The comprehensive characterization of 1-(3-Phenylbutyl)piperidin-3-amine follows a logical progression of experiments. Each step builds upon the last, culminating in an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of 1-(3-Phenylbutyl)piperidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and define the chemical environment of each atom. For a molecule with stereocenters like 1-(3-Phenylbutyl)piperidin-3-amine, NMR is also essential for identifying the presence of diastereomers and observing diastereotopic protons.[3][4]

Causality Behind Experimental Choices

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing power and relatively simple residual solvent signal. However, the acidic nature of trace impurities in CDCl₃ can sometimes cause peak broadening for amines.[5] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that can also exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments. The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): While 1D spectra provide essential information, they are often insufficient for unambiguous assignment in complex molecules.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of proton spin systems within the molecule.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling).[6][8] This is invaluable for assigning carbon resonances and can help identify diastereotopic protons, which will appear as two distinct proton signals correlating to the same carbon signal.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[7][10] This is the key experiment for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.

-

Predicted NMR Data

The following data tables provide predicted chemical shifts for 1-(3-Phenylbutyl)piperidin-3-amine. Actual values may vary based on solvent, concentration, and temperature. The atom numbering scheme used for assignments is shown below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Phenyl H's | 7.15 - 7.30 | m | 5H | Aromatic |

| H-3 | ~2.8 - 3.0 | m | 1H | Piperidine methine |

| H-2eq, H-6eq | ~2.7 - 2.9 | m | 2H | Piperidine methylene (equatorial) |

| H-1' | ~2.4 - 2.6 | m | 2H | N-CH₂ |

| H-2ax, H-6ax | ~1.9 - 2.1 | m | 2H | Piperidine methylene (axial) |

| H-3' | ~1.7 - 1.9 | m | 1H | Phenylbutyl methine |

| H-4eq, H-5eq | ~1.6 - 1.8 | m | 2H | Piperidine methylene (equatorial) |

| H-2' | ~1.5 - 1.7 | m | 2H | Butyl methylene |

| H-4ax, H-5ax | ~1.3 - 1.5 | m | 2H | Piperidine methylene (axial) |

| H-4' | ~1.25 | d, J≈7 Hz | 3H | Methyl |

| NH₂ | 0.5 - 3.0 | br s | 2H | Primary Amine |

Note on Diastereotopicity: Due to the chiral center at C-3, the adjacent methylene protons at C-2 and C-4 are diastereotopic and thus chemically non-equivalent.[3][11] This means H-2axial is different from H-2equatorial, and they will have different chemical shifts and coupling constants. The same applies to H-4, H-5, and H-6.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Atom # | Predicted δ (ppm) | Assignment |

|---|---|---|

| Phenyl C's (quat) | ~147 | Aromatic C-ipso |

| Phenyl C's (CH) | 126 - 129 | Aromatic |

| C-2, C-6 | ~55 - 60 | Piperidine methylene |

| C-3 | ~50 - 55 | Piperidine methine |

| C-1' | ~50 - 55 | N-CH₂ |

| C-3' | ~40 - 45 | Phenylbutyl methine |

| C-4, C-5 | ~25 - 35 | Piperidine methylene |

| C-2' | ~30 - 38 | Butyl methylene |

| C-4' | ~22 | Methyl |

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.[12][13]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-Phenylbutyl)piperidin-3-amine for ¹H NMR, or 20-30 mg for a full suite of 1D and 2D experiments.[5][14]

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[15]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[15][16] The final sample height should be ~4-5 cm.[5][15]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition (on a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical solvent peak).

-

¹H NMR: Acquire with a 30° or 45° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, a relaxation delay of 2 seconds, and collect 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence with a 45° pulse angle, a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and collect 1024 or more scans depending on concentration.

-

2D COSY: Acquire a gradient-selected COSY (gCOSY) with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 4-8 scans per increment.

-

2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC. Optimize the spectral widths in both dimensions to cover all proton and carbon signals. Use a ¹JCH coupling constant of ~145 Hz.

-

2D HMBC: Acquire a gradient-selected HMBC. Set the long-range coupling delay to optimize for a J-coupling of 8 Hz, which will show correlations for most 2- and 3-bond couplings.[10]

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction for all spectra.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a critical complementary technique that provides the molecular weight and elemental formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures mass with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.[17][18][19] Tandem MS (MS/MS) provides structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.[20][21]

Causality Behind Experimental Choices

-

Ionization Method (ESI vs. EI):

-

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[20] This is ideal for accurately determining the molecular weight of the parent compound. Given the basic nitrogen atoms in 1-(3-Phenylbutyl)piperidin-3-amine, ESI in positive ion mode is the method of choice.

-

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[20] While often too harsh for the parent ion of a molecule like this, the resulting fragmentation pattern can serve as a valuable fingerprint for library matching and structural confirmation.

-

-

Mass Analyzer (Q-TOF vs. Triple Quadrupole):

-

A Quadrupole Time-of-Flight (Q-TOF) analyzer is ideal for HRMS, providing excellent mass accuracy for molecular formula determination.[17]

-

A Triple Quadrupole or Ion Trap instrument is well-suited for MS/MS experiments, allowing for the selection of the precursor ion ([M+H]⁺) and controlled collision-induced dissociation (CID) to study its fragmentation pathways.

-

Predicted Mass Spectrometry Data

Molecular Formula: C₁₅H₂₄N₂ Monoisotopic Mass: 232.1939 Da

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Mass Accuracy (ppm) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 233.2012 | < 5 | ESI Positive |

| [M+Na]⁺ | 255.1832 | < 5 | ESI Positive |

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will be driven by the charge on the nitrogen atoms and the relative stability of the resulting fragments.

Caption: Predicted major fragmentation pathways for protonated 1-(3-Phenylbutyl)piperidin-3-amine.

Key Fragmentations to Expect:

-

Loss of the phenylbutyl side chain: Cleavage of the N-C1' bond can lead to a fragment corresponding to the protonated piperidin-3-amine at m/z 101.

-

Benzylic cleavage: Fission of the C2'-C3' bond is highly favorable, leading to the formation of a stable secondary benzylic carbocation (m/z 119) or a resonance-stabilized radical, and a charged piperidine-containing fragment.

-